Cas no 22255-40-9 (Loganic acid)

Loganic acid is a naturally occurring iridoid glycoside found in various plant species, notably within the Gentianaceae family. It serves as a key intermediate in the biosynthesis of secoiridoids, contributing to the production of bioactive compounds with pharmacological potential. Loganic acid exhibits notable antioxidant and anti-inflammatory properties, making it a subject of interest in medicinal and phytochemical research. Its structural stability and water solubility enhance its utility in analytical and preparative applications. As a precursor to loganin and other iridoids, it plays a critical role in studying plant secondary metabolism. High-purity loganic acid is valued for its consistency in research and industrial applications.
Loganic acid structure
Loganic acid structure
Product Name:Loganic acid
CAS No:22255-40-9
MF:C16H24O10
MW:376.355766296387
MDL:MFCD00017417
CID:52015
PubChem ID:329824887
Update Time:2025-11-01

Loganic acid Chemical and Physical Properties

Names and Identifiers

    • LOGANIC ACID
    • [1S-(1alpha,4aalpha,6alpha,7alpha,7aalpha)]-1-(beta-D-glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-6-hydroxy-7-methylcyclopenta[c]pyran-4-carboxylic acid
    • (1S-(1alpha,4aalpha,6alpha,7alpha,7aalpha))-1-(beta-D-Glucopyranosylox y)-1,4a,5,6,7,7a-hexahydro-6-hydroxy-7-methylcyclopenta(c)pyran-4-carb oxylic acid
    • LOGANIC ACID hplc
    • LOGANIC ACID WITH HPLC
    • (1S)-1α-(β-D-Glucopyranosyloxy)-6α-hydroxy-7α-methyl-1,4aα,5,6,7,7aα-hexahydrocyclopenta[c]pyran-4-carboxylic acid
    • [1S-(1a,4aa,6a,7a,7aa)]-1-(beta-D-Glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-6-hydroxy-7-methylcyclopenta[c]pyran-4-carboxylic acid
    • [1S-(1α,4aα,6α,7α,7aα)]-1-(β-D-glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-6-hydroxy-7-methylcyclopenta[c]pyran-4-carboxylic acid
    • Cyclopenta[c]pyran-4-carboxylicacid, 1-(b-D-glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-6-hydroxy-7-methyl-,(1S,4aS,6S,7R,7aS)-
    • LOGANIC ACID(SH)
    • Norloganin
    • Loganate
    • (1S,4aS,6S,7R,7aS)-1-(beta-D-glucopyranosyloxy)-6-hydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid
    • Loganic-acid
    • C16H24O10
    • Spectrum_001509
    • SpecPlus_000543
    • Spectrum4_001690
    • Spectrum2_001971
    • Spectrum5_000340
    • Spectrum3_001930
    • KBioGR_001960
    • BSPBio_003530
    • KBioSS_001989
    • DivK1c_006639
    • SPECTRUM1504071
    • SPBio_002121
    • KBio3_002760
    • KBio2_007125
    • KBio2_004557
    • KBio1_001583
    • K
    • SCHEMBL308008
    • (1S,4aS,6S,7R,7aS)-1-(beta-D-glucopyranosyloxy)-6-hydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxyl
    • CHEMBL1081585
    • S9191
    • CHEBI:30632
    • NCGC00178007-01
    • CYCLOPENTA(C)PYRAN-4-CARBOXYLIC ACID, 1.ALPHA.-(.BETA.-D-GLUCOPYRANOSYLOXY)-1,4A.ALPHA.,5,6,7,7A.ALPHA.-HEXAHYDRO-6.ALPHA.-HYDROXY-7.ALPHA.-METHYL-
    • CS-0009052
    • 22255-40-9
    • Loganin acid
    • CCG-39437
    • (1S-(1alpha,4aalpha,6alpha,7alpha,7aalpha))-1-(beta-D-Glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-6-hydroxy-7-methylcyclopenta(c)pyran-4-carboxylic acid
    • Loganic acid, >=95% (LC/MS-ELSD)
    • Q19597767
    • CYCLOPENTA(C)PYRAN-4-CARBOXYLIC ACID, 1-(.BETA.-D-GLUCOPYRANOSYLOXY)-1,4A,5,6,7,7A-HEXAHYDRO-6-HYDROXY-7-METHYL-, (1S-(1.ALPHA.,4A.ALPHA.,6.ALPHA.,7.ALPHA.,7A.ALPHA.))-
    • NCGC00178007-02
    • HY-N0513
    • SDCCGMLS-0066805.P001
    • MFCD00017417
    • (1S,4aS,6S,7R,7aS)-6-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid
    • UX3J3KK2UG
    • (1S,4aS,6S,7R,7aS)-6-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid
    • (1S,4aS,6S,7R,7aS)-6-Hydroxy-7-methyl-1-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid
    • AKOS032962058
    • A878637
    • EINECS 244-875-9
    • C01512
    • MS-26101
    • (1S,4aS,6S,7R,7aS)-6-hydroxy-7-methyl-1-((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yloxy)-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid
    • EQV
    • DTXSID80944913
    • UNII-UX3J3KK2UG
    • KBio2_001989
    • (1S,4AS,6S,7R,7AS)-1-(.BETA.-D-GLUCOPYRANOSYLOXY)-1,4A,5,6,7,7A-HEXAHYDRO-6-HYDROXY-7-METHYLCYCLOPENTA(C)PYRAN-4-CARBOXYLIC ACID
    • W-107488
    • 8-Epiloganic acid
    • 8-epi-Loganic acid
    • MLSMR
    • SMR001215825
    • MLS000563051
    • 7-Epiloganic acid
    • JNNGEAWILNVFFD-CDJYTOATSA-N
    • (1S,4aS,6S,7R,7aS)-6-hydroxy-7-methyl-1-((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxy-1,4a,5,6,7,7a-hexahydrocyclopenta(c)pyran-4-carboxylic acid
    • (1S,4aS,6S,7R,7aS)-1-(beta-D-glucopyranosyloxy)-6-hydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta(c)pyran-4-carboxylic acid
    • Loganic acid
    • MDL: MFCD00017417
    • Inchi: 1S/C16H24O10/c1-5-8(18)2-6-7(14(22)23)4-24-15(10(5)6)26-16-13(21)12(20)11(19)9(3-17)25-16/h4-6,8-13,15-21H,2-3H2,1H3,(H,22,23)/t5-,6+,8-,9+,10+,11+,12-,13+,15-,16-/m0/s1
    • InChI Key: JNNGEAWILNVFFD-CDJYTOATSA-N
    • SMILES: O([C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O)[C@H]1[C@@H]2[C@@H](C)[C@H](C[C@@H]2C(C(=O)O)=CO1)O

Computed Properties

  • Exact Mass: 376.13700
  • Monoisotopic Mass: 376.137
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 6
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 4
  • Complexity: 565
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 10
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 376.36
  • XLogP3: -1.7
  • Topological Polar Surface Area: 166

Experimental Properties

  • Color/Form: Powder
  • Density: 1.6
  • Melting Point: No data available
  • Boiling Point: 646.3°C at 760 mmHg
  • Flash Point: 235.6°C
  • Refractive Index: 1.633
  • PSA: 166.14000
  • LogP: -2.23920
  • Vapor Pressure: No data available

Loganic acid Security Information

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Additional information on Loganic acid

Loganic acid (CAS No. 22255-40-9): A Comprehensive Overview

Loganic acid, chemically designated as (2S,3R,4R)-2,3-dihydroxy-4-methylpentanoic acid, is a naturally occurring compound with the molecular formula C₆H₁₀O₄. This compound, identified by its unique CAS No. 22255-40-9, has garnered significant attention in the field of pharmaceutical and biochemical research due to its diverse biological activities and potential therapeutic applications. The structural features of Loganic acid, including its hydroxyl and methyl groups, contribute to its remarkable reactivity and functionality, making it a subject of extensive study in synthetic chemistry and drug development.

The chemical properties of Loganic acid make it an intriguing candidate for various biochemical pathways. Its chiral center at the C-2 position allows for the existence of enantiomers, which can exhibit different biological activities. This stereochemical diversity has been a focal point in recent research, particularly in understanding how the spatial arrangement of atoms influences the compound's interaction with biological targets. Studies have shown that the enantiomeric forms of Loganic acid can have distinct pharmacological effects, highlighting the importance of stereochemistry in drug design and development.

Recent advancements in analytical chemistry have enabled more precise characterization of Loganic acid. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been instrumental in elucidating its molecular structure and dynamics. These methodologies have not only confirmed the structural integrity of Loganic acid but also provided insights into its conformational behavior in solution. Such detailed structural information is crucial for optimizing synthetic routes and developing novel derivatives with enhanced bioactivity.

Beyond its structural significance, Loganic acid has demonstrated promising biological activities that warrant further exploration. Preliminary studies indicate that Loganic acid exhibits antioxidant properties, which could be beneficial in combating oxidative stress-related diseases such as neurodegenerative disorders. Additionally, its ability to modulate certain enzymatic pathways suggests potential applications in anti-inflammatory therapies. These findings align with the growing interest in natural products as sources of bioactive compounds for drug discovery.

The pharmacokinetic profile of Loganic acid is another area of active investigation. Research has focused on understanding how the compound is absorbed, distributed, metabolized, and excreted within the body. These studies are essential for determining optimal dosing regimens and minimizing potential side effects. Advanced computational models have been employed to predict the pharmacokinetic behavior of Loganic acid, providing valuable insights into its disposition in biological systems.

In vitro and in vivo studies have further highlighted the therapeutic potential of Loganic acid. For instance, cell culture experiments have revealed that Loganic acid can inhibit the proliferation of certain cancer cell lines by inducing apoptosis. Similarly, animal models have shown that administration of Loganic acid can attenuate inflammatory responses without significant toxicity. These results underscore the compound's promise as a lead molecule for developing novel therapeutic agents.

The synthesis of Loganic acid has been a subject of interest for synthetic chemists due to its complex structure. Various synthetic routes have been explored, ranging from traditional organic synthesis to more modern biotechnological approaches. One notable method involves microbial fermentation using engineered strains that produce Loganic acid as a byproduct. This approach not only offers a sustainable production method but also opens avenues for metabolic engineering to enhance yield and purity.

The future direction of research on Loganic acid is likely to focus on expanding its therapeutic applications through structure-activity relationship (SAR) studies and derivative development. By systematically modifying its chemical structure, researchers aim to identify analogs with improved bioavailability and efficacy. Additionally, exploring synergistic combinations with other compounds could lead to novel treatment strategies for multifaceted diseases.

The integration of computational chemistry and high-throughput screening technologies will play a pivotal role in accelerating these efforts. Machine learning algorithms can be trained to predict the biological activity of novel derivatives based on their structural features, significantly reducing the time required for hit identification and optimization. This interdisciplinary approach promises to streamline drug discovery processes and bring new therapeutic options to fruition more rapidly.

In conclusion, Loganic acid (CAS No. 22255-40-9) represents a fascinating compound with significant potential in pharmaceutical research. Its unique chemical structure, coupled with promising biological activities, positions it as a valuable candidate for further exploration. As research continues to uncover new insights into its properties and applications, Loganic acid is poised to make meaningful contributions to the development of innovative treatments for various diseases.

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